Aniline-13C6 hydrochloride
Overview
Description
Aniline-13C6 hydrochloride is a compound commonly used in scientific experiments due to its unique physical and chemical properties. The compound is isotopically labeled with carbon-13, which makes it particularly useful in various research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aniline-13C6 hydrochloride typically involves the isotopic labeling of cyclohexatrienamine with carbon-13. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Aniline-13C6 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction typically produces amines.
Scientific Research Applications
Aniline-13C6 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Aniline-13C6 hydrochloride involves its interaction with specific molecular targets and pathways. The isotopic labeling with carbon-13 allows researchers to track the compound’s behavior in various systems using techniques like NMR spectroscopy. This helps in understanding the molecular interactions and pathways involved in its effects.
Comparison with Similar Compounds
Aniline-13C6 hydrochloride can be compared with other isotopically labeled compounds, such as:
D-Glucose-13C6: Used in metabolic studies to trace glucose pathways.
Tetracosanoic acid (1,2,3,4,5,6-13C6): Employed in lipid research to study fatty acid metabolism.
The uniqueness of this compound lies in its specific labeling and the types of studies it enables, particularly in the field of aromatic compounds and their derivatives.
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCPOSDMTGQNKG-BVNCJLROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745707 | |
Record name | (~13~C_6_)Aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-38-1 | |
Record name | Benzenamine-1,2,3,4,5,6-13C6, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89059-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~13~C_6_)Aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89059-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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